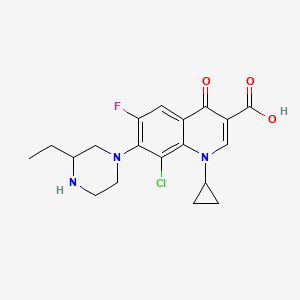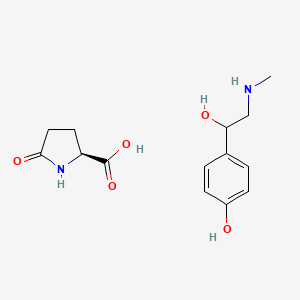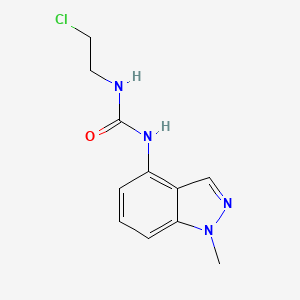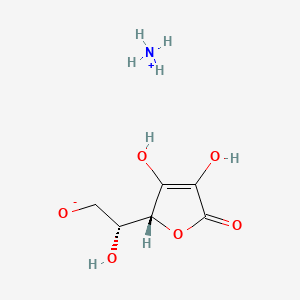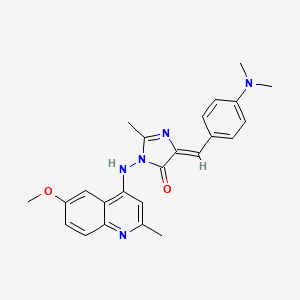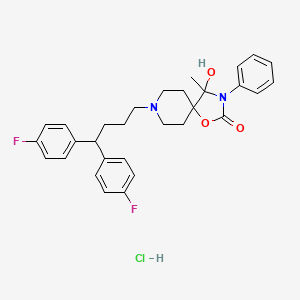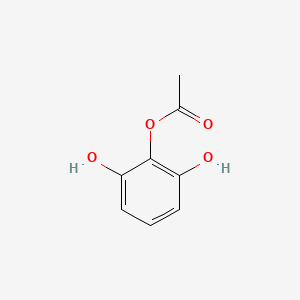
Urea, 1-(dimethylcarbamoylmethyl)-1-(p-ethoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(dimethylcarbamoylmethyl)-1-(p-ethoxyphenyl)-: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. The unique structural features of this compound make it a subject of interest for researchers and industry professionals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(dimethylcarbamoylmethyl)-1-(p-ethoxyphenyl)- typically involves the reaction of p-ethoxyaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with urea to form the final product. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
Urea, 1-(dimethylcarbamoylmethyl)-1-(p-ethoxyphenyl)-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
Urea, 1-(dimethylcarbamoylmethyl)-1-(p-ethoxyphenyl)-: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Urea, 1-(dimethylcarbamoylmethyl)-1-(p-ethoxyphenyl)- involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Urea, 1-(dimethylcarbamoylmethyl)-1-(p-methoxyphenyl)-
- Urea, 1-(dimethylcarbamoylmethyl)-1-(p-chlorophenyl)-
- Urea, 1-(dimethylcarbamoylmethyl)-1-(p-nitrophenyl)-
Uniqueness
Urea, 1-(dimethylcarbamoylmethyl)-1-(p-ethoxyphenyl)-: stands out due to its unique ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
特性
CAS番号 |
88858-83-7 |
|---|---|
分子式 |
C13H19N3O3 |
分子量 |
265.31 g/mol |
IUPAC名 |
2-(N-carbamoyl-4-ethoxyanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C13H19N3O3/c1-4-19-11-7-5-10(6-8-11)16(13(14)18)9-12(17)15(2)3/h5-8H,4,9H2,1-3H3,(H2,14,18) |
InChIキー |
OYLUDKORJGASSE-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)N(C)C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



